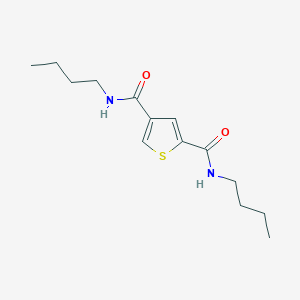
N~2~,N~4~-Dibutylthiophene-2,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~4~-Dibutylthiophene-2,4-dicarboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two butyl groups attached to the nitrogen atoms of the carboxamide groups at positions 2 and 4 of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Dibutylthiophene-2,4-dicarboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Introduction of Carboxamide Groups: The carboxamide groups are introduced by reacting the thiophene ring with a suitable amine, such as butylamine, under appropriate conditions. This step often requires the use of coupling reagents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
N-Butylation: The final step involves the N-butylation of the carboxamide groups. This can be achieved by reacting the intermediate compound with butyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of N2,N~4~-Dibutylthiophene-2,4-dicarboxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~2~,N~4~-Dibutylthiophene-2,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Halogenating agents like bromine, chlorinating agents like thionyl chloride.
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, alkylated thiophenes.
Scientific Research Applications
N~2~,N~4~-Dibutylthiophene-2,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including polymers and organic semiconductors.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Mechanism of Action
The mechanism of action of N2,N~4~-Dibutylthiophene-2,4-dicarboxamide depends on its specific application:
In Biological Systems: It may interact with enzymes or receptors, inhibiting or activating specific pathways. The exact molecular targets and pathways involved would depend on the specific biological context.
In Materials Science: It functions as a semiconducting material, where its electronic properties are influenced by the conjugation of the thiophene ring and the presence of electron-donating or electron-withdrawing groups.
Comparison with Similar Compounds
Similar Compounds
N~2~,N~4~-Dimethylthiophene-2,4-dicarboxamide: Similar structure but with methyl groups instead of butyl groups.
N~2~,N~4~-Diethylthiophene-2,4-dicarboxamide: Similar structure but with ethyl groups instead of butyl groups.
N~2~,N~4~-Diphenylthiophene-2,4-dicarboxamide: Similar structure but with phenyl groups instead of butyl groups.
Uniqueness
N~2~,N~4~-Dibutylthiophene-2,4-dicarboxamide is unique due to the presence of butyl groups, which can influence its solubility, reactivity, and electronic properties. The butyl groups provide a balance between hydrophobicity and steric hindrance, making it suitable for specific applications in materials science and medicinal chemistry.
Properties
CAS No. |
824953-92-6 |
|---|---|
Molecular Formula |
C14H22N2O2S |
Molecular Weight |
282.40 g/mol |
IUPAC Name |
2-N,4-N-dibutylthiophene-2,4-dicarboxamide |
InChI |
InChI=1S/C14H22N2O2S/c1-3-5-7-15-13(17)11-9-12(19-10-11)14(18)16-8-6-4-2/h9-10H,3-8H2,1-2H3,(H,15,17)(H,16,18) |
InChI Key |
URWBRVPXEYCMFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CS1)C(=O)NCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















